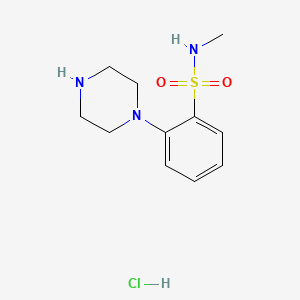

N-メチル-2-(ピペラジン-1-イル)ベンゼン-1-スルホンアミド塩酸塩

説明

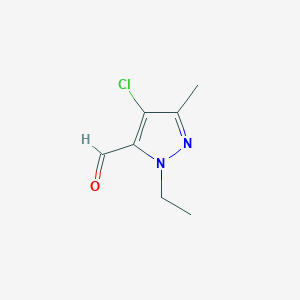

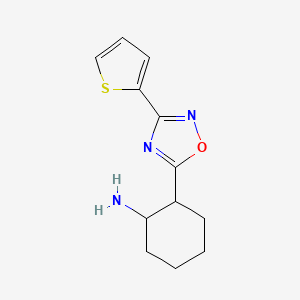

“N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 1251924-57-8 . It has a molecular weight of 291.8 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is “N-methyl-2-(1-piperazinyl)benzenesulfonamide hydrochloride” and its InChI code is "1S/C11H17N3O2S.ClH/c1-12-17(15,16)11-5-3-2-4-10(11)14-8-6-13-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H" .Physical And Chemical Properties Analysis

“N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 291.8 .科学的研究の応用

抗菌活性

N-メチル-2-(ピペラジン-1-イル)ベンゼン-1-スルホンアミド塩酸塩: は、抗菌剤としての可能性について研究されています。 その構造は、細菌や真菌の増殖を阻害することができ、黄色ブドウ球菌、枯草菌、大腸菌、緑膿菌、カンジダ・アルビカンス、アスペルギルス・ニガーなどの菌株によって引き起こされる感染症の治療の候補となります .

抗結核剤

この化合物は、その抗結核特性についても研究されています。 N-メチル-2-(ピペラジン-1-イル)ベンゼン-1-スルホンアミド塩酸塩の誘導体は、結核の原因となる結核菌 H37Rv株に対して活性を示すことが明らかになっています .

抗がん研究

腫瘍学の分野では、この化合物は、抗がん活性を持つ誘導体の合成に使用されています。 これらの誘導体は、細胞増殖を阻害することが判明しており、新しいがん治療薬の開発に使用される可能性があります .

神経保護作用

研究により、N-メチル-2-(ピペラジン-1-イル)ベンゼン-1-スルホンアミド塩酸塩とその誘導体は、神経保護効果を持つ可能性があることが示されています。 これは、神経細胞の完全性を保護することが重要な神経疾患の潜在的な治療薬となります .

抗うつ剤の合成

この化合物は、抗うつ作用を持つ分子の合成に使用されています。 これは、うつ病やその他の気分障害を治療する可能性のある化合物の作成におけるビルディングブロックとして役立ちます .

ENT1およびENT2阻害効果

研究によると、この化合物のベンゼン部分の修飾は、平衡型ヌクレオシドトランスポーター(ENT1およびENT2)に対する阻害効果に影響を与える可能性があります。 これらのトランスポーターは、さまざまな細胞プロセスにおいて重要なヌクレオシドの取り込みに関与しています .

抗酸化特性

N-メチル-2-(ピペラジン-1-イル)ベンゼン-1-スルホンアミド塩酸塩の誘導体は、その抗酸化能力について評価されています。 抗酸化物質は、フリーラジカルによる損傷から細胞を保護するために不可欠であり、この化合物の誘導体は、この分野に貢献する可能性があります .

膵リパーゼ阻害

代謝性疾患の文脈では、この化合物が、脂肪の消化に重要な酵素である膵リパーゼを阻害する可能性があることが研究で示唆されています。 この特性は、肥満などの病気の治療薬の開発に活用できる可能性があります .

Safety and Hazards

生化学分析

Biochemical Properties

N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase, which are crucial for metabolic processes . The nature of these interactions often involves the binding of the sulfonamide group to the active site of the enzyme, thereby inhibiting its activity and affecting the overall biochemical pathway.

Cellular Effects

N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to induce apoptosis in certain cancer cell lines by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels . Additionally, it can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of action of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride involves its binding interactions with specific biomolecules. The sulfonamide group of the compound binds to the active site of target enzymes, leading to enzyme inhibition. This inhibition can result in the disruption of metabolic pathways and changes in gene expression . Furthermore, the compound’s interaction with cellular receptors can activate or inhibit signaling pathways, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard storage conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization for safe and effective use.

Metabolic Pathways

N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A, which facilitates its biotransformation into active or inactive metabolites . This metabolic process can influence the compound’s efficacy and toxicity, depending on the levels of metabolites produced.

Transport and Distribution

The transport and distribution of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins in the bloodstream can influence the compound’s distribution and bioavailability.

Subcellular Localization

N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm and mitochondria, where it interacts with target enzymes and disrupts cellular processes . Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and activity within different cellular compartments.

特性

IUPAC Name |

N-methyl-2-piperazin-1-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S.ClH/c1-12-17(15,16)11-5-3-2-4-10(11)14-8-6-13-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAYQODILAAFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1454378.png)

![2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1454386.png)

amine](/img/structure/B1454388.png)

![8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1454389.png)

![3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454392.png)

![4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid](/img/structure/B1454398.png)